1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
Beschreibung
Eigenschaften
IUPAC Name |
1-benzyl-4-phenyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-11H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHFZZRBVWLWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340326 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38025-45-5 | |
| Record name | 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Halogenation and Halohydroxylation Route
A patented method describes the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives via halogenation followed by halohydroxylation and base treatment steps:
Step 1: Halogenation
A starting compound (formula II), which can be an amine or amine salt, is treated with an electrophilic halogenating agent (e.g., thionyl chloride, thionyl bromide, phosphorus pentachloride, N-bromosuccinimide) to yield a halogenated intermediate (formula III).Step 2: Halohydroxylation
The halogenated intermediate undergoes halohydroxylation to form a hydroxy-halogenated compound (formula IV).Step 3: Base Treatment
Treatment of the halohydroxylated intermediate with a base induces cyclization or rearrangement to yield the tetrahydropyridine derivative (formula V) with cis stereochemistry.
This sequence allows the introduction of the phenyl substituent at the 4-position and the benzyl group at the nitrogen, with control over stereochemistry through the choice of reagents and conditions.
Protection and Deprotection of the Amine Group
The nitrogen atom is commonly protected with a benzyl group or other protecting groups (e.g., allyl, benzhydryl, methoxymethyl, tetrahydropyranyl, substituted benzyls) that are inert to reduction by metal hydrides.
The benzyl protecting group is preferred for its stability and facile removal by hydrogenolysis.
The phenyl ring on the benzyl group may be substituted with alkyl, alkoxy, halo, or nitro groups to modulate reactivity and solubility.
Racemization Process
For applications requiring racemic mixtures, such as intermediates in pharmaceutical synthesis (e.g., paroxetine synthesis), racemization of enantiomerically enriched this compound derivatives is performed.
The racemization involves treatment with acidic or basic hydrolyzing agents (e.g., aqueous sodium hydroxide, hydrochloric acid) under reflux conditions.
The process can be optimized by controlling temperature, solvent (e.g., dichloromethane, toluene, industrial methylated spirits), and reaction time to achieve the desired enantiomeric excess or racemic mixture.
Conversion to Functionalized Intermediates
Hydroxy groups on the tetrahydropyridine ring can be converted into leaving groups like halo or tosyloxy groups by reaction with halogenating agents or sulfonyl chlorides (e.g., benzenesulphonyl chloride, methanesulphonyl chloride) in the presence of bases such as triethylamine.
These intermediates can then be further reacted with nucleophiles (e.g., sesamol salts) to form derivatives useful for pharmaceutical synthesis.
Representative Experimental Data
| Step | Reagents/Conditions | Product/Outcome | Notes |
|---|---|---|---|
| Halogenation | Thionyl chloride or bromide, room temperature | Halogenated intermediate (formula III) | Electrophilic halogenation |
| Halohydroxylation | Halohydroxylation agent | Hydroxy-halogenated intermediate (formula IV) | Stereoselective functionalization |
| Base treatment | Strong base (e.g., NaOH, KOH), reflux | Tetrahydropyridine derivative (formula V) | Cyclization and stereochemistry control |
| Protection (amine) | Benzyl chloride or equivalent, base | N-Benzyl protected amine | Protects nitrogen during synthesis |
| Deprotection | Hydrogenolysis (H2, Pd/C) | Free amine | Removes benzyl protecting group |
| Racemization | Aqueous NaOH or HCl, reflux | Racemic or enantiomerically enriched mixture | Used for pharmaceutical intermediates |
| Conversion to leaving group | Benzenesulphonyl chloride or methanesulphonyl chloride, triethylamine, low temperature | Tosylate or mesylate intermediate | Facilitates nucleophilic substitution |
Research Findings and Advantages
The described halogenation-halohydroxylation-base treatment sequence allows for diastereoselective synthesis of tetrahydropyridine derivatives with controlled stereochemistry, which is crucial for biological activity.
The use of benzyl as an amine protecting group is advantageous due to its stability during harsh reaction conditions and ease of removal.
Racemization methods enable the preparation of racemic mixtures necessary for further resolution or pharmaceutical development.
Conversion of hydroxy groups into good leaving groups expands the synthetic utility of the compound, allowing for diverse functionalization.
The processes have been validated by analytical methods including gas-liquid chromatography, high-performance liquid chromatography, elemental analysis, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, ensuring product purity and structural confirmation.
Analyse Chemischer Reaktionen
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions:
Reduction: Reduction reactions typically involve the use of hydride donors such as sodium borohydride.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts for substitution reactions (e.g., Lewis acids).
Major Products: Major products from these reactions include substituted tetrahydropyridines and pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Cardiovascular Medicine
Research indicates that 1-Bn-4-Ph-THP exhibits inhibitory effects on blood platelet aggregation, suggesting its potential as a therapeutic agent in cardiovascular diseases. The compound's mechanism of action involves interactions with specific enzymes and receptors that play critical roles in cardiovascular health.
Neuroprotective Properties
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It is structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for its role in inducing parkinsonism in animal models. Investigations into its pharmacological profile suggest that it may mitigate some neurotoxic effects associated with MPTP .
Antidepressant Activity
There is emerging evidence supporting the antidepressant-like effects of tetrahydropyridine derivatives. Studies have shown that these compounds can influence neurotransmitter systems related to mood regulation, potentially offering new avenues for treating depression .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of 1-Bn-4-Ph-THP is crucial for optimizing its therapeutic potential. SAR studies have identified key structural features that influence its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Benzyl Group | Enhances receptor binding affinity |
| Tetrahydropyridine Ring | Critical for neuroprotective effects |
| Phenyl Substituent | Modulates pharmacokinetics and metabolism |
These insights help guide the design of new derivatives with improved efficacy and safety profiles.
Case Studies
Several case studies highlight the applications of 1-Bn-4-Ph-THP:
-
Case Study 1: Cardiovascular Research
A study demonstrated that treatment with 1-Bn-4-Ph-THP significantly reduced platelet aggregation in vitro and in vivo models, suggesting its potential as a therapeutic agent for preventing thrombosis. -
Case Study 2: Neuroprotection
In animal models of Parkinson's disease, administration of the compound resulted in decreased neurodegeneration markers compared to controls, indicating its protective role against MPTP-induced toxicity .
Wirkmechanismus
The mechanism by which 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves its metabolism to 1-Benzyl-4-phenylpyridinium. This metabolite interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to oxidative stress and neuronal damage . The primary molecular targets are dopaminergic neurons in the substantia nigra, which are crucial for motor control .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound is also used to study Parkinson’s disease but differs in its methyl substitution, affecting its pharmacokinetics and toxicity.
1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine: This derivative has a methyl group on the phenyl ring, which can alter its chemical reactivity and biological activity.
1-Benzyl-4-(aminomethyl)-1,2,3,6-tetrahydropyridine: The presence of an aminomethyl group introduces additional sites for chemical modification and potential therapeutic applications.
Biologische Aktivität
1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (abbreviated as BPTP) is a chemical compound characterized by its tetrahydropyridine ring structure, which is known for its biological activity and potential therapeutic applications. This compound has garnered attention due to its structural similarity to other biologically active molecules, particularly those related to dopaminergic activity, making it a candidate for investigating neuroprotective effects and implications in neurodegenerative diseases such as Parkinson's disease.
Neuroprotective Properties
Research indicates that BPTP may exhibit neuroprotective properties , particularly in relation to oxidative stress and neuronal survival. Studies have shown that compounds with similar structures can modulate dopamine signaling pathways, enhancing dopaminergic activity in neuronal cultures . This modulation is crucial for understanding its potential therapeutic effects in treating conditions like Parkinson's disease.
Interaction with Dopamine Receptors
BPTP interacts with dopamine receptors, showing binding affinity that suggests it could influence dopaminergic signaling. For instance, one study reported that BPTP has an affinity for the human dopamine D2 receptor with a Ki value of 151 nM . This interaction is significant as it may help counteract the neurotoxic effects associated with dopaminergic neuron degeneration.
Comparative Analysis of Related Compounds
To better understand the uniqueness of BPTP, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some notable analogs:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Structure | Contains a methyl group instead of a phenyl group; potential differences in biological activity. |
| 4-Phenylpyridine | Structure | Lacks the tetrahydro configuration; primarily studied for its electronic properties. |
| 1-Benzylpiperidine | Structure | Features a piperidine ring instead; known for its psychoactive effects. |
Case Studies and Research Findings
Several studies have explored the biological activity of BPTP:
- Neurotoxicity Studies : Research has indicated that BPTP may share neurotoxic characteristics similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to damage dopaminergic neurons. The investigation into BPTP's mechanisms could provide insights into its safety and efficacy in therapeutic applications .
- Oxidative Stress Mitigation : Experimental models suggest that BPTP may help mitigate oxidative stress in neuronal cells, thus promoting cell survival and potentially offering protective effects against neurodegenerative processes .
- Binding Affinity Studies : Binding studies have demonstrated that BPTP interacts effectively with dopamine receptors, indicating its potential role in modulating dopaminergic signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and cyclization. For example, the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) is effective for forming tetrahydropyridine rings in structurally similar compounds . Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (room temperature vs. reflux) significantly impacts stereochemical outcomes and yields. Purification via column chromatography with gradients of ethyl acetate/hexane is typical .
Q. How should researchers handle and store this compound to mitigate safety risks?
- Safety Protocol :
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and serious eye damage (H319) are reported for analogous tetrahydropyridines .
- Controls : Use PPE (nitrile gloves, lab coat), fume hoods for ventilation, and avoid dust formation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. Which analytical techniques are critical for characterizing this compound?
- Analytical Workflow :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 2.5–3.5 ppm for tetrahydropyridine protons).
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemistry determination, though limited data exists for this compound .
Advanced Research Questions
Q. What molecular mechanisms underlie the neurotoxic potential of this compound compared to MPTP?
- Mechanistic Insights : Unlike MPTP (a Parkinsonism-inducing toxin), the benzyl substituent in this compound may alter metabolic activation. MPTP is oxidized to MPP⁺, which inhibits mitochondrial complex I. Researchers should assess whether the benzyl group modifies:
- Bioactivation : Use liver microsomes and LC-MS to detect toxic metabolites.
- Dopaminergic Selectivity : In vitro models (e.g., SH-SY5Y cells) can quantify mitochondrial dysfunction and ROS production .
Q. How can in vivo models be designed to evaluate the neuroprotective efficacy of compounds against this compound-induced toxicity?
- Experimental Design :
- Animal Models : Administer the compound intraperitoneally to rodents (dose range: 10–50 mg/kg) and monitor motor deficits via rotarod or open-field tests.
- Biomarkers : Measure striatal dopamine depletion (HPLC-ECD) and α-synuclein aggregation (immunohistochemistry) .
Q. What structural modifications enhance or reduce the biological activity of this compound?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Replace the benzyl group with cyclohexyl (as in MCTP) to study hydrophobicity and blood-brain barrier penetration.
- Electron-Withdrawing Groups : Introduce halogens (e.g., -F, -Cl) at the phenyl ring to modulate metabolic stability.
- Validation : Compare IC₅₀ values in mitochondrial assays and computational docking (e.g., Autodock Vina) .
Q. How should contradictory data on the compound’s toxicity profile be reconciled?
- Data Analysis Framework :
- Source Evaluation : Cross-reference GHS classifications (e.g., H302 vs. H335 discrepancies in SDS sheets) .
- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) in rodents to establish LD₅₀ and NOAEL.
- Reproducibility : Validate findings across independent labs using standardized protocols (e.g., fixed exposure durations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
